molecular formula C23H20N4O4 B2922579 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide CAS No. 1260621-44-0

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide

Cat. No.: B2922579
CAS No.: 1260621-44-0
M. Wt: 416.437
InChI Key: YFNCQBFHCQFPMH-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety fused to a 1,2,4-oxadiazole ring, which is further linked to a pyrrole-acetamide scaffold. This structure combines multiple pharmacophoric elements:

  • 1,2,4-Oxadiazole: A bioisostere for esters or amides, contributing to metabolic stability and hydrogen-bonding capacity .
  • Pyrrole and acetamide groups: Common in bioactive molecules, facilitating interactions with biological targets via hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-4-2-5-16(10-15)12-24-21(28)13-27-9-3-6-18(27)23-25-22(26-31-23)17-7-8-19-20(11-17)30-14-29-19/h2-11H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNCQBFHCQFPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly in the context of anticancer and antimicrobial properties.

Structural Characteristics

The compound features a complex structure consisting of a benzodioxole moiety linked to an oxadiazole and a pyrrole ring. The molecular formula is C16H18N4O3C_{16}H_{18}N_4O_3, indicating the presence of multiple functional groups that may contribute to its biological activity.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with the pyrrole and acetamide moieties. The detailed synthetic pathway is crucial for understanding its potential modifications for enhanced activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrrole derivatives. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells
  • Lung Cancer : A549 cells
  • Colorectal Cancer : HCT-116 cells

In vitro assays demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been investigated. In particular, derivatives with similar structural motifs have displayed activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1Bacillus subtilis32 µg/mL
2Escherichia coli64 µg/mL
3Pichia pastoris16 µg/mL

The presence of electron-donating groups in the structure has been correlated with increased antimicrobial potency .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of oxadiazole-containing compounds:

  • Cytotoxicity in Human Cancer Cell Lines : A study examining various derivatives showed that modifications at specific positions on the benzodioxole ring significantly influenced cytotoxicity against cancer cell lines. The most active compounds contained methoxy or dimethylamino substituents .
  • Antimicrobial Screening : In a comparative study, several derivatives were screened against common bacterial strains. Compounds with methoxy groups demonstrated lower MIC values compared to those without these substituents, indicating a structure-activity relationship that favors electron-donating groups for enhanced activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Deficient Oxadiazole : The 1,2,4-oxadiazole’s electron-deficient nature may engage in hydrogen bonding with biological targets, a feature shared across analogs .

Benzodioxole-Containing Compounds

Benzodioxole derivatives are prominent in drug design due to their pharmacokinetic advantages:

Compound Benzodioxole Position Core Structure Bioactivity Reference
Target Compound Oxadiazole-linked Pyrrole-acetamide Unknown N/A
Compound Acetamide-linked Benzimidazole derivative IDO1 inhibition (IC₅₀ < 1 µM)

Key Observations :

  • Binding Interactions : The benzodioxole moiety in ’s compound contributes to strong inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), suggesting the target compound may also target enzymes requiring aromatic stacking .

Heterocyclic Acetamides with Varied Scaffolds

Other acetamide derivatives with distinct heterocycles highlight structural versatility:

Compound Heterocycle Key Feature Bioactivity Reference
Compound 1,2-Benzisoxazole Chloromethyl group Precursor for pharmacologically active derivatives
Compound Benzisothiazole-pyrazole Cyanopyrazole Broad-spectrum antimicrobial activity

Key Observations :

  • Heterocycle Impact : The pyrrole-oxadiazole system in the target compound may offer greater metabolic stability compared to benzisoxazole () but less than benzisothiazole () due to differences in ring strain and electronic properties .

Characterization Methods :

  • Spectroscopy : ¹H/¹³C NMR and IR (e.g., acetamide C=O at ~1611 cm⁻¹ ).
  • X-ray Crystallography : Used in analogs (e.g., ) to confirm stereochemistry .

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